Aztreonam

描述

This compound is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. This compound therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury.

This compound is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. This compound preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.

A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.

属性

IUPAC Name |

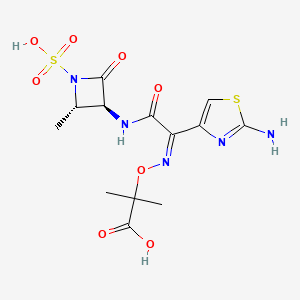

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-VEHQQRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022640 | |

| Record name | Aztreonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aztreonam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.29e-02 g/L | |

| Record name | Aztreonam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78110-38-0 | |

| Record name | Aztreonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78110-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aztreonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aztreonam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZTREONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2B4VE5GH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aztreonam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aztreonam's Targeted Assault on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516), a synthetic monobactam antibiotic, stands as a critical therapeutic agent in the fight against infections caused by aerobic Gram-negative bacteria. Its unique monocyclic β-lactam structure confers a focused spectrum of activity and a notable resistance to many β-lactamases. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with bacterial cell wall synthesis machinery. We will delve into the quantitative binding data, detailed experimental protocols, and the downstream consequences of its targeted molecular engagement.

Core Mechanism of Action: Precise Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1][2] This process is highly specific, targeting a key enzyme involved in the final stages of cell wall construction.

Preferential Binding to Penicillin-Binding Protein 3 (PBP3)

The primary molecular target of this compound is Penicillin-Binding Protein 3 (PBP3), a transpeptidase crucial for septum formation during bacterial cell division.[3][4] this compound exhibits a high affinity for PBP3 in a wide range of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][3][5] This selective binding is attributed to the chemical structure of this compound, which mimics the D-Ala-D-Ala substrate of the transpeptidase.[2] Upon binding, this compound forms a stable acyl-enzyme complex with PBP3, effectively inactivating the enzyme and halting the cross-linking of peptidoglycan strands.[1]

This targeted action on PBP3 leads to a characteristic morphological change in susceptible bacteria: the formation of long, filamentous cells, as septation is inhibited while cell growth continues.[2][3] Ultimately, this structural weakening of the cell wall results in cell lysis and bacterial death.[1][2]

Conversely, this compound demonstrates poor affinity for the penicillin-binding proteins of Gram-positive bacteria and anaerobic organisms, which accounts for its limited activity against these classes of bacteria.[3][5]

Quantitative Analysis of this compound-PBP Interactions

The efficacy of this compound is underscored by its strong and selective binding to PBP3. The following table summarizes the quantitative data on the binding affinity of this compound to various penicillin-binding proteins in Escherichia coli. The data is presented as the concentration of this compound required for complete binding or 50% inhibition.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (µg/mL) |

| Escherichia coli | PBP3 | Complete binding at 0.1 |

| PBP1a | Complete binding at 10 | |

| PBP1b | Complete binding at ≥ 100 | |

| PBP2 | Complete binding at ≥ 100 | |

| PBP4 | Complete binding at ≥ 100 | |

| PBP5/6 | Complete binding at ≥ 100 | |

| Proteus vulgaris | PBP3 | Complete binding at 0.1 |

| Enterobacter cloacae | PBP3 | Complete binding at 0.1 |

| Klebsiella pneumoniae | PBP3 | Complete binding at 0.1 |

| Pseudomonas aeruginosa | PBP3 | Complete binding at 0.1 |

Data compiled from: [3]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol outlines a method to determine the binding affinity of this compound for specific PBPs.

a. Preparation of Bacterial Membranes:

-

Grow the Gram-negative bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Harvest the bacterial cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and lyse them using sonication or a French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer containing a cryoprotectant (e.g., 20% glycerol) and store at -70°C.

-

Determine the total protein concentration of the membrane preparation using a standard protein assay.

b. Competitive Binding Assay:

-

In microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

-

Add varying concentrations of this compound to the tubes and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for binding to the PBPs.

-

Add a saturating concentration of a labeled penicillin, such as ³H-penicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), to all tubes. This labeled penicillin will bind to any PBPs not occupied by this compound.

-

Incubate for a further 10 minutes at 25°C.

-

Stop the reaction by adding a sample buffer for SDS-PAGE.

c. Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

If using ³H-penicillin, treat the gel with a fluorographic enhancer (e.g., 1 M sodium salicylate), dry the gel, and expose it to X-ray film.

-

If using a fluorescently tagged penicillin, visualize the PBP bands using a fluorescence imager.

-

Quantify the intensity of the bands corresponding to the different PBPs.

-

Plot the percentage of labeled penicillin binding against the concentration of this compound to determine the concentration at which 50% of the binding is inhibited (IC50).

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterium.

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Time-Kill Curve Assay

This protocol assesses the bactericidal activity of this compound over time.

-

Prepare flasks containing a suitable broth medium with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control flask without any antibiotic.

-

Incubate all flasks at 35-37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in a sterile saline solution.

-

Plate a known volume of each dilution onto agar (B569324) plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanism and Experimental Workflow

Caption: this compound's mechanism of action on the bacterial cell wall.

Caption: Experimental workflow for a competitive PBP binding assay.

Resistance Mechanisms to this compound

Despite its efficacy, resistance to this compound can emerge through several mechanisms:

-

β-Lactamase Production: The most common form of resistance involves the production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound, rendering it inactive. Extended-spectrum β-lactamases (ESBLs) are particularly effective at inactivating this compound.

-

Alterations in Penicillin-Binding Protein 3 (PBP3): Mutations in the ftsI gene, which encodes PBP3, can lead to reduced binding affinity of this compound for its target. This prevents the effective inhibition of peptidoglycan synthesis.

-

Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the periplasmic space, preventing it from reaching a sufficient concentration to inhibit PBP3.

-

Reduced Permeability: Changes in the porin channels of the outer membrane can restrict the entry of this compound into the periplasm, thereby reducing its access to PBP3.

Conclusion

This compound's targeted and potent inhibition of PBP3 in Gram-negative bacteria underscores its importance as a therapeutic agent. Its unique mechanism of action, characterized by the induction of cell filamentation and subsequent lysis, provides a clear rationale for its clinical utility. Understanding the quantitative aspects of its interaction with PBPs, coupled with robust experimental methodologies, is crucial for ongoing research and the development of strategies to combat emerging resistance. This technical guide provides a foundational understanding for professionals in the field to further explore and leverage the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imsear.searo.who.int [imsear.searo.who.int]

The Dawn of a New Class: A Technical Guide to the Discovery and History of Aztreonam, the First Monobactam

An in-depth exploration of the scientific journey, from the initial discovery of a novel class of β-lactam antibiotics to the development and clinical significance of aztreonam (B1666516). This guide is intended for researchers, scientists, and drug development professionals, providing a detailed account of the pivotal experiments, quantitative data, and the innovative thinking that led to a new tool in the fight against Gram-negative bacterial infections.

Introduction: A Paradigm Shift in β-Lactam Chemistry

The story of this compound begins with a departure from the conventional understanding of β-lactam antibiotics. For decades, the paradigm held that a fused bicyclic ring system was essential for meaningful antibacterial activity, a belief reinforced by the structures of penicillins and cephalosporins. However, in the late 1970s, a novel screening program led to the discovery of a new class of β-lactam compounds, the monobactams, which possessed a unique monocyclic β-lactam ring.[1] While the naturally occurring monobactams exhibited only weak antibacterial properties, they represented a revolutionary structural motif.[1] This discovery paved the way for a targeted synthetic chemistry program that ultimately yielded this compound, a potent and selective antibiotic against aerobic Gram-negative bacteria.[2] this compound was first approved for medical use in the United States in 1986.[3] This guide delves into the history of this discovery, the scientific methodologies employed, and the key characteristics of this compound that established it as a significant therapeutic agent.

The Discovery of Monobactams: A Novel Screening Approach

The journey to this compound began with the isolation of the first monobactams from the soil bacterium Chromobacterium violaceum.[4] This discovery was not accidental but the result of a novel and specific screening strategy designed to detect β-lactam-containing molecules.

Experimental Protocol: Screening and Isolation of Natural Monobactams

While the precise, detailed protocol from the original discovery is not extensively published, a generalized methodology based on common practices for bioassay-guided isolation of antibiotics from bacterial fermentation can be outlined.

1. Culture and Fermentation of Chromobacterium violaceum

-

Strain Selection: Strains of Chromobacterium violaceum were isolated from various environmental soil and water samples.[5][6]

-

Media and Growth Conditions: The bacteria were cultured in a suitable fermentation medium, likely a nutrient-rich broth, and incubated under conditions optimized for the production of secondary metabolites. This would typically involve controlling temperature, pH, and aeration.

-

Monitoring Growth: Bacterial growth would be monitored, with the understanding that monobactam production occurs during the logarithmic growth phase.[7]

2. Bioassay for β-Lactam Detection A key element of the discovery was a specific bioassay designed to identify the presence of β-lactam rings. This likely involved the use of a bacterial strain that is highly sensitive to β-lactam antibiotics or a test that detects the inhibition of β-lactamase.

-

β-Lactamase Inhibition Assay: A common method involves using a purified β-lactamase enzyme and a chromogenic substrate like nitrocefin (B1678963).[8] The fermentation broth would be tested for its ability to inhibit the color change that occurs when nitrocefin is hydrolyzed by the enzyme.

-

Supersensitive Bacterial Strains: Alternatively, mutant strains of bacteria that are hypersensitive to β-lactam antibiotics could be used. The fermentation broth would be applied to a lawn of these bacteria, and a zone of growth inhibition would indicate the presence of an antibacterial compound.

3. Extraction and Purification of Active Compounds

-

Initial Extraction: The fermentation broth would be centrifuged to separate the bacterial cells from the supernatant. The active compounds, being extracellular, would be in the supernatant.

-

Solvent Extraction: The supernatant would then be subjected to liquid-liquid extraction with an organic solvent to isolate the active compounds.

-

Chromatography: The crude extract would be purified using various chromatographic techniques, such as column chromatography with different stationary phases, to separate the individual monobactam compounds.

4. Structure Elucidation of the First Monobactams The initial structure determination of these novel compounds relied on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This would have been crucial in identifying the characteristic carbonyl stretching frequency of the β-lactam ring.[3]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was a key technique at the time for determining the molecular weight of these novel compounds.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would have been used to identify the protons on the β-lactam ring and the attached side chains, providing critical information about the connectivity of the atoms.[9]

From Weak Natural Product to Potent Antibiotic: The Synthesis of this compound

The naturally occurring monobactams showed poor antibacterial activity. However, the discovery of their unique structure spurred a synthetic chemistry effort to modify the side chains to enhance their potency.[2] This led to the synthesis of hundreds of compounds, with this compound emerging as the most promising candidate.[2]

Experimental Protocol: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. One common approach starts with L-threonine. The following is a generalized protocol based on published methods.

1. Preparation of the Azetidinone Ring

-

The synthesis often begins with the protection of the amino and carboxyl groups of L-threonine.

-

This is followed by a series of reactions to form the β-lactam ring, a key step being a cyclization reaction.

2. Acylation of the Azetidinone

-

The core azetidinone is then acylated with a specific side chain that is crucial for this compound's antibacterial activity. This is a critical step that determines the spectrum and potency of the final compound.

-

This acylation is typically carried out in an aqueous organic solvent in the presence of a base.

3. Deprotection and Purification

-

The protecting groups are removed to yield the final this compound molecule.

-

The product is then purified, often by precipitation and washing, to yield a high-purity final product.

Mechanism of Action: A Targeted Attack on Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its action is highly specific for Gram-negative aerobic bacteria due to its strong affinity for a particular penicillin-binding protein (PBP).[5]

-

Target: this compound has a very high affinity for penicillin-binding protein 3 (PBP3).[3]

-

Inhibition: By binding to PBP3, this compound inhibits the transpeptidation step in peptidoglycan synthesis.[5] This prevents the cross-linking of the peptidoglycan chains, which are essential for the integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

In Vitro Activity of this compound

This compound demonstrates potent in vitro activity against a wide range of Gram-negative aerobic pathogens, including many that are resistant to other β-lactam antibiotics.[5] It has no significant activity against Gram-positive bacteria or anaerobes.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Key Gram-Negative Pathogens

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.06 - >128 | 0.12 | 0.5 |

| Klebsiella pneumoniae | ≤0.06 - >128 | 0.25 | 1 |

| Enterobacter cloacae | ≤0.06 - >128 | 0.5 | 16 |

| Serratia marcescens | ≤0.06 - >128 | 0.5 | 4 |

| Proteus mirabilis | ≤0.06 - 8 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 0.25 - >128 | 8 | 32 |

Note: MIC values can vary depending on the study and the specific isolates tested.

Pharmacokinetics of this compound

This compound is administered parenterally due to its poor oral bioavailability. Its pharmacokinetic profile has been well-characterized in healthy volunteers and various patient populations.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value |

| Administration | Intravenous (IV) / Intramuscular (IM) |

| Bioavailability (IM) | ~100% |

| Half-life (t½) | 1.5 - 2.0 hours |

| Volume of Distribution (Vd) | 0.18 - 0.20 L/kg |

| Protein Binding | 50 - 60% |

| Metabolism | Minimal |

| Excretion | Primarily renal (60-70% as unchanged drug) |

Clinical Efficacy: this compound in Practice

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections caused by susceptible Gram-negative bacteria. It has been particularly well-studied in the context of urinary tract infections (UTIs).

Table 3: Microbiological Cure Rates in Clinical Trials of this compound for Urinary Tract Infections

| Pathogen | Microbiological Cure Rate (%) |

| Escherichia coli | 87% |

| Klebsiella-Enterobacter-Serratia group | 90% |

| Pseudomonas aeruginosa | 76% |

| Overall (Multiple-Dose Studies) | 85% |

| Multiply Drug-Resistant Bacteria | 93% |

Data from a summary of worldwide clinical trials.

Conclusion: A Lasting Legacy

The discovery of this compound marked a significant milestone in the history of antibiotics. It challenged the existing dogma of β-lactam structure-activity relationships and introduced a new class of therapeutic agents with a unique spectrum of activity. The journey from a weakly active natural product to a potent, life-saving drug is a testament to the power of innovative screening, medicinal chemistry, and rigorous clinical development. This compound remains an important tool in the physician's armamentarium for the treatment of serious Gram-negative infections, and its discovery continues to inspire the search for novel antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of the monobactams [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and spectroscopic characterization of monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of Chromobacterium violaceum and antibacterial activities of its metabolite violacein | Dhaka University Journal of Biological Sciences [banglajol.info]

- 6. Bioassay Guided Isolation and Docking Studies of a Potential β-Lactamase Inhibitor from Clutia myricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monobactams: isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

An In-depth Technical Guide to the Chemical Structure and Properties of Aztreonam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam (B1666516) is a synthetic monobactam antibiotic with a unique chemical structure that confers a narrow but potent spectrum of activity against aerobic Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and antimicrobial susceptibility testing are also presented to support further research and development.

Chemical Structure

This compound is the first of a class of beta-lactam antibiotics known as monobactams to be approved for clinical use.[1] Its structure is distinguished by a monocyclic beta-lactam nucleus, which is structurally different from the fused-ring systems of penicillins and cephalosporins.[2]

The key structural features of this compound include:

-

A Monocyclic β-Lactam Ring: This four-membered ring is the core of the molecule and is essential for its antibacterial activity.

-

A Sulfonic Acid Group: Attached to the nitrogen atom of the β-lactam ring, this group activates the β-lactam moiety.[2]

-

An Aminothiazolyl Oxime Side Chain: This side chain, attached at the 3-position of the ring, is crucial for its specific antibacterial spectrum and resistance to many β-lactamases.[2][3]

-

A Methyl Group: Located at the 4-position of the ring, this group contributes to its stability against β-lactamases.[2]

The stereochemistry of this compound is (2S,3S).[4]

IUPAC Name: (2S,3S)-3-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetamido]-2-methyl-4-oxoazetidine-1-sulfonic acid[3]

Molecular Formula: C₁₃H₁₇N₅O₈S₂[4]

Molecular Weight: 435.44 g/mol [4][5]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 227 °C (decomposes) | [1][6] |

| Solubility | Sparingly soluble in water (1-10 mg/ml in PBS, pH 7.2), sparingly soluble in DMSO, insoluble in ethanol. | [7][8] |

| pKa | -0.7, 2.75, 3.91 | [9] |

| UV/Vis λmax | 229, 260 nm | [8] |

Table 2: Pharmacokinetic Properties of this compound

| Property | Value | Reference(s) |

| Bioavailability | ~1% (oral), ~100% (IM) | [10][11] |

| Protein Binding | 56% | [2][4] |

| Elimination Half-life | 1.3 - 2.2 hours | [10] |

| Volume of Distribution (Vss) | 0.16 L/kg | [2][4] |

| Metabolism | Minor hepatic metabolism to inactive metabolites. | [4][5] |

| Excretion | Primarily renal (approximately 60-70% as unchanged drug). | [5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][12] It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[12][13] The binding of this compound to PBP3 prevents the cross-linking of peptidoglycan chains, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[12] A key advantage of this compound is its resistance to hydrolysis by many plasmid- and chromosomally-mediated beta-lactamases produced by Gram-negative bacteria.[4]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is distinguished by its focused spectrum of activity, which is primarily directed against aerobic Gram-negative bacteria.[4] It is highly effective against most species of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[2] It also demonstrates good activity against Pseudomonas aeruginosa.[2] Notably, this compound is inactive against Gram-positive bacteria and anaerobic organisms.[4]

Experimental Protocols

Synthesis of this compound (Simplified Workflow)

The total synthesis of this compound is a multi-step process. A simplified workflow is outlined below, based on described synthetic routes.

Caption: Simplified workflow for the chemical synthesis of this compound.

Detailed Protocol: A common synthetic approach involves the following key transformations:

-

Formation of the β-lactam ring: This is often achieved starting from an amino acid precursor, such as L-threonine, through a series of reactions including protection of functional groups, activation, and cyclization.

-

Introduction of the side chain precursor: A precursor to the aminothiazolyl oxime side chain is attached to the 3-amino group of the β-lactam ring.

-

Sulfonation: The nitrogen of the β-lactam ring is sulfonated, typically using a sulfur trioxide-dimethylformamide complex.

-

Acylation with the aminothiazole moiety: The final side chain is introduced by acylating the 3-amino group with an activated aminothiazoleacetic acid derivative.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final this compound molecule.

Purification of this compound

A multi-step purification process can be employed to achieve high-purity this compound suitable for pharmaceutical use.

Protocol:

-

Initial Crystallization: The crude this compound is dissolved in a suitable solvent mixture under heated conditions. The pH is adjusted with an appropriate acid to induce precipitation upon cooling, yielding a preliminarily purified product.

-

Ion-Exchange Chromatography: The partially purified this compound is dissolved and passed through a strong basic ion-exchange resin. The resin is then washed, and the bound this compound is eluted with a suitable buffer. The eluent containing the this compound is collected and concentrated under vacuum.

-

Final Crystallization: The pH of the concentrated eluent is adjusted with acid to induce the final crystallization of this compound. The resulting crystals are collected by centrifugation, washed, and dried to yield the final high-purity product.[14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using standard methods such as broth microdilution or gradient diffusion strips.

Broth Microdilution Method:

-

Prepare bacterial inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare serial dilutions of this compound: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculate the microtiter plate: Each well containing the this compound dilutions and a growth control well (no antibiotic) are inoculated with the bacterial suspension.

-

Incubate: The plate is incubated at 35-37°C for 16-20 hours.

-

Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[16]

Gradient Diffusion Method (MIC Test Strip):

-

Prepare bacterial lawn: A standardized bacterial suspension is swabbed evenly onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Apply the MIC test strip: A strip impregnated with a predefined gradient of this compound concentrations is applied to the agar surface.

-

Incubate: The plate is incubated at 35-37°C for 16-20 hours.

-

Read the MIC: An elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition zone intersects the strip.[16]

Conclusion

This compound remains a clinically important antibiotic for the treatment of infections caused by aerobic Gram-negative bacteria. Its unique monobactam structure confers a favorable profile of activity and resistance to many β-lactamases. This technical guide provides a detailed overview of its chemical and pharmacological properties, along with essential experimental protocols, to serve as a valuable resource for the scientific community engaged in antimicrobial research and drug development. development.

References

- 1. amberlife.net [amberlife.net]

- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Clinical pharmacokinetics of this compound. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetics of this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound CAS#: 78110-38-0 [m.chemicalbook.com]

- 10. Tissue Distribution and Pharmacokinetic Characteristics of this compound Based on Multi-Species PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. This compound | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO2012100382A1 - Purification method of this compound - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. liofilchem.com [liofilchem.com]

Aztreonam's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of aztreonam (B1666516), a monobactam antibiotic, against a range of clinically significant Gram-negative bacteria. This compound's unique mechanism of action and its potent activity, particularly when combined with a β-lactamase inhibitor, make it a critical agent in the face of rising antimicrobial resistance. This document provides a comprehensive overview of its in vitro activity, the methodologies used for its evaluation, and the molecular pathways governing its efficacy and bacterial resistance.

In Vitro Antimicrobial Activity

This compound demonstrates a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1][2][3] Its efficacy is particularly notable against members of the Enterobacterales order and Pseudomonas aeruginosa.[1][3] However, the emergence of β-lactamase-producing strains has necessitated the combination of this compound with β-lactamase inhibitors, such as avibactam (B1665839), to restore and enhance its activity, especially against multidrug-resistant isolates.[4][5][6]

This compound Activity Against Enterobacterales

The following table summarizes the in vitro activity of this compound and this compound-avibactam against a global collection of Enterobacterales isolates. The data, presented as minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, are derived from various surveillance studies.

| Organism/Group | Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) | Reference |

| All Enterobacterales | This compound | - | 64 | 76.2 (at ≤4 μg/mL) | [7] |

| This compound-Avibactam | ≤0.03 | 0.12 | >99.9 (at ≤8 μg/mL) | [7][8] | |

| Meropenem-Nonsusceptible Enterobacterales | This compound-Avibactam | 0.25 | 0.5 | 99.7 | [6] |

| MBL-producing Enterobacterales | This compound-Avibactam | 0.12 | 0.5 | 98.8 | [6][9] |

| Carbapenem-Resistant Enterobacterales (CRE) | This compound-Avibactam | 0.25 | 1 | 100.0 (inhibited at ≤8 mg/L) | [8] |

| Multidrug-Resistant (MDR) Enterobacterales | This compound-Avibactam | 0.06 | 0.5 | 99.9 (inhibited at ≤8 mg/L) | [8] |

This compound Activity Against Pseudomonas aeruginosa

The activity of this compound against Pseudomonas aeruginosa is outlined below. Notably, the addition of avibactam does not consistently enhance its activity against this pathogen.

| Organism/Group | Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) | Reference |

| All P. aeruginosa | This compound | - | 32 | - | [4][5] |

| This compound-Avibactam | - | 32 | 78.0-81.9 (inhibited at ≤8 mg/L) | [4][5][8] | |

| MBL-positive P. aeruginosa | This compound | - | 64 | - | [4][5] |

| This compound-Avibactam | - | 32 | - | [4][5] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The most common protocols are broth microdilution and agar (B569324) dilution, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

-

Preparation of Antimicrobial Solutions : Stock solutions of this compound and this compound-avibactam are prepared. For this compound-avibactam, avibactam is typically maintained at a fixed concentration of 4 μg/mL.[4][5] Serial two-fold dilutions of this compound are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Incubation : The prepared microdilution trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

While less common for routine testing, agar dilution is another reference method for MIC determination.

-

Preparation of Agar Plates : Serial two-fold dilutions of the antimicrobial agent are incorporated into molten Mueller-Hinton agar.

-

Inoculum Preparation : The bacterial inoculum is prepared as described for broth microdilution.

-

Inoculation : A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.

-

Incubation : Plates are incubated under the same conditions as the broth microdilution method.

-

MIC Determination : The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Studies have shown a high level of essential agreement (97.0%) between broth microdilution and agar dilution methods for testing this compound-avibactam against Enterobacterales.[11]

Mechanism of Action and Resistance

This compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12][13][14] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[2][12][14]

Mechanisms of Resistance to this compound

Bacterial resistance to this compound can occur through several mechanisms, with the production of β-lactamase enzymes being the most significant.[15]

-

Enzymatic Degradation : this compound is susceptible to hydrolysis by various β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[5] However, it is stable against hydrolysis by metallo-β-lactamases (MBLs).[5][7][16] The co-administration of a β-lactamase inhibitor like avibactam can protect this compound from degradation by serine β-lactamases.[6]

-

Target Site Modification : Alterations in the primary target, PBP3, can reduce the binding affinity of this compound, leading to decreased susceptibility. Insertions of specific amino acid sequences, such as 'YRIK' or 'YRIN', in PBP3 of E. coli have been associated with elevated this compound/avibactam MICs.[17][18]

-

Reduced Permeability and Efflux : Changes in the expression of outer membrane porins can limit the entry of this compound into the bacterial cell. Additionally, overexpression of efflux pumps, such as MexAB-OprM and MuxABC-OpmB in P. aeruginosa, can actively transport the drug out of the cell.[15]

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of Gram-negative bacteria to this compound.

References

- 1. Use of this compound in the treatment of serious infections due to multiresistant gram-negative organisms, including Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. amberlife.net [amberlife.net]

- 4. In Vitro Activity of this compound-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa Isolated by Clinical Laboratories in 40 Countries from 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound/avibactam activity against clinical isolates of Enterobacterales collected in Europe, Asia and Latin America in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of this compound-Avibactam against a Global Collection of Gram-Negative Pathogens from 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of this compound/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients | MDPI [mdpi.com]

- 9. In vitro activity of this compound-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Evaluation of Dilution Susceptibility Testing Methods for this compound in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 16. Antimicrobial Activities of this compound-Avibactam and Comparator Agents against Contemporary (2016) Clinical Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity of this compound/avibactam against metallo-β-lactamase-producing Enterobacterales from the UK: Impact of penicillin-binding protein-3 inserts and CMY-42 β-lactamase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Monobactam Antibiotic Class

Introduction to Monobactam Antibiotics

The monobactam class of antibiotics is distinguished by a unique core chemical structure: a monocyclic β-lactam ring that is not fused to another ring structure.[1] This structural feature differentiates them from other β-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. The first and most prominent member of this class is aztreonam (B1666516), a synthetic antibiotic.[2] Monobactams are characterized by a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] This specificity makes them a valuable therapeutic option, as they have minimal impact on the host's normal bacterial flora, potentially reducing the risk of superinfections.[3]

Mechanism of Action

The bactericidal effect of monobactams is achieved through the inhibition of bacterial cell wall synthesis.[4] Specifically, these antibiotics exhibit a high affinity for and bind to penicillin-binding protein 3 (PBP3).[5] PBP3 is a crucial enzyme for the synthesis of the bacterial cell wall in Gram-negative bacteria, catalyzing the cross-linking of peptidoglycan strands during cell division.[4] By inhibiting PBP3, monobactams disrupt the final stage of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis and death.[4][5] Their selective action is due to a high affinity for the PBPs of Gram-negative bacteria, with minimal activity against the PBPs of Gram-positive and anaerobic bacteria.[4]

Spectrum of Activity

Monobactams demonstrate potent activity exclusively against aerobic Gram-negative bacteria.[5] This includes a wide range of clinically significant pathogens. They are notably inactive against Gram-positive bacteria and anaerobic organisms.[2] The following table summarizes the in vitro activity of this compound against several key Gram-negative isolates.

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | 0.25 | 1 |

| Klebsiella pneumoniae | 0.25 | 1 |

| Enterobacter cloacae complex | 0.25 | 4 |

| Serratia marcescens | 0.25 | 4 |

| Pseudomonas aeruginosa | 0.25 | 1 |

| Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 1 |

(Data compiled from recent surveillance studies of this compound in combination with avibactam, reflecting the intrinsic activity of this compound against these organisms before considering certain beta-lactamases).[6][7]

Pharmacokinetics of this compound

This compound is administered parenterally, either intravenously or intramuscularly, due to its poor oral bioavailability (<1%).[8] It is widely distributed throughout the body. The pharmacokinetic properties of this compound are well-characterized and are summarized in the table below.

| Parameter | Value |

| Serum Half-Life | 1.7 hours (in normal renal function)[9] |

| Volume of Distribution (Vd) | 12.6 Liters (approx. extracellular fluid volume)[9] |

| Serum Clearance | 91 mL/min[9] |

| Renal Clearance | 56 mL/min[9] |

| Protein Binding | ~30% (in patients with infections)[10] |

| Primary Route of Excretion | Urine (primarily as unchanged drug) |

(Pharmacokinetic parameters can vary based on patient populations, such as those with cystic fibrosis or renal impairment).[11][12]

Mechanisms of Resistance

Bacterial resistance to monobactams can occur through several mechanisms, with the production of β-lactamase enzymes being the most significant.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[13] Other mechanisms include alterations in the target PBP3, reducing the binding affinity of the drug, and changes in the bacterial outer membrane that limit drug permeability or actively pump the drug out of the cell (efflux).[14][15]

Experimental Protocols

Broth Microdilution Antimicrobial Susceptibility Testing (AST)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a monobactam antibiotic against a bacterial isolate. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[16][17]

Materials:

-

96-well microtiter plates[18]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[18]

-

Sterile saline (0.85%) or PBS[18]

-

0.5 McFarland turbidity standard[16]

-

Bacterial isolate (18-24 hour culture on non-selective agar)[16]

-

Monobactam antibiotic stock solution of known concentration

-

Sterile multichannel and single-channel pipettes and tips[18]

-

Sterile reservoirs[18]

-

Incubator (35°C ± 2°C)[19]

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of the monobactam antibiotic in MHB directly in the 96-well plate. For a typical assay, this will involve columns 1 through 10, with column 11 serving as a positive control (no antibiotic) and column 12 as a sterility control (no bacteria).[19] b. The final volume in each well after inoculation will be 100 µL. Therefore, prepare initial dilutions in a larger volume or directly in the plate at 2x the final desired concentration in 50 µL.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.[16] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

-

Inoculation: a. Add 50 µL of the standardized and diluted bacterial suspension to wells in columns 1 through 11 of the microtiter plate. Do not inoculate column 12 (sterility control).[18] b. The final volume in each well will now be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

-

Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[16] c. The positive control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Beta-Lactamase Activity Assay (using Nitrocefin)

This protocol describes a colorimetric assay to detect the presence of β-lactamase activity in a bacterial sample using the chromogenic cephalosporin, nitrocefin (B1678963).

Materials:

-

Nitrocefin solution (typically 1.0 mg/mL)[21]

-

Phosphate-buffered saline (PBS), pH 7.0

-

Dimethyl sulfoxide (B87167) (DMSO) for initial nitrocefin solubilization[21]

-

Bacterial sample (isolated colonies or cell lysate)

-

Glass slide or filter paper[21]

-

Sterile inoculating loop or applicator stick

-

Positive and negative control bacterial strains

Procedure (Qualitative Slide Method):

-

Reagent Preparation: a. Prepare the nitrocefin working solution according to the manufacturer's instructions. A typical working solution is 1.0 mg/mL in PBS, which may be prepared from a stock solution in DMSO.[21] The solution should be yellow. A change to red indicates degradation.[21]

-

Assay Performance: a. Place a drop of the nitrocefin working solution onto a clean glass slide.[21] b. Using a sterile loop, pick several well-isolated colonies of the test organism and smear them into the drop of nitrocefin, creating a dense suspension.[21] c. Observe for a color change.

-

Interpretation of Results: a. Positive Result: A rapid change in color from yellow to red/pink, typically within 5-10 minutes, indicates the presence of β-lactamase activity.[21] b. Negative Result: No color change within 30-60 minutes.[21] c. Always run known β-lactamase-producing (positive control) and non-producing (negative control) strains in parallel to validate the assay.

Clinical Applications

This compound is the only commercially available monobactam.[1] It is indicated for the treatment of a variety of infections caused by susceptible Gram-negative microorganisms, including:

-

Urinary Tract Infections (complicated and uncomplicated)[22]

-

Lower Respiratory Tract Infections, including pneumonia[22]

-

Septicemia[22]

-

Skin and Skin-Structure Infections[22]

-

Intra-abdominal Infections (often in combination with an agent active against anaerobes)[22]

-

Gynecologic Infections[23]

An inhaled formulation is also used for the management of chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis.[23]

Conclusion

The monobactam class, represented by this compound, holds a specific and important place in the antimicrobial armamentarium. Its unique monocyclic β-lactam structure confers a narrow but potent spectrum of activity against aerobic Gram-negative bacteria, including many multi-drug resistant strains. A thorough understanding of its mechanism of action, pharmacokinetic properties, and resistance profiles is crucial for its appropriate and effective clinical use. The detailed experimental protocols provided in this guide offer a framework for the continued surveillance and research of this unique antibiotic class.

References

- 1. Monobactam - Wikipedia [en.wikipedia.org]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Activity of this compound-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacokinetics of this compound in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 15. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. protocols.io [protocols.io]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. toku-e.com [toku-e.com]

- 22. amberlife.net [amberlife.net]

- 23. What is this compound used for? [synapse.patsnap.com]

original isolation of aztreonam from Chromobacterium violaceum

An In-depth Technical Guide on the Original Isolation of a Monobactam Antibiotic from Chromobacterium violaceum For Researchers, Scientists, and Drug Development Professionals

Abstract

Aztreonam (B1666516) is a prominent member of the monobactam class of β-lactam antibiotics, valued for its specific and potent activity against aerobic Gram-negative bacteria.[1] While the clinically used this compound is a synthetic product, its discovery was the result of a targeted screening program for novel β-lactam structures from microbial sources. This guide details the original isolation and characterization of the naturally occurring monobactam, designated SQ 26,180, from the bacterium Chromobacterium violaceum.[2][3] This foundational work, which involved specific fermentation, extraction, and purification protocols, was instrumental in the subsequent development of this compound and the broader class of monobactam antibiotics.

Fermentation for Monobactam Production

The production of SQ 26,180 was achieved through submerged fermentation of Chromobacterium violaceum. The process involves the preparation of a seed culture followed by inoculation into a larger production-scale fermenter with a specifically designed medium to promote the biosynthesis of the target metabolite.

Experimental Protocols

1.1. Microorganism and Inoculum Development

-

Producing Organism: Strains of Chromobacterium violaceum isolated from environmental soil and water samples were identified as producers.[2][3]

-

Culture Maintenance: The strain is maintained on nutrient agar (B569324) slants and stored at 4°C. For long-term storage, cultures can be cryopreserved in a suitable medium with glycerol (B35011) at -80°C.

-

Seed Culture: A two-stage seed culture protocol is employed. A loopful of the culture from an agar slant is inoculated into a 250 mL flask containing 50 mL of the seed medium (see Table 1). The flask is incubated on a rotary shaker for 24-48 hours. This primary seed culture is then used to inoculate a larger, secondary seed flask or directly into the production fermenter.

1.2. Production Fermentation

-

Fermenter: A laboratory-scale bioreactor (e.g., 14-liter) is charged with the production medium (see Table 1).

-

Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the actively growing seed culture.

-

Process Control: The fermentation is conducted under controlled conditions to ensure optimal growth and metabolite production. Key parameters are outlined in Table 2. Production of the monobactam occurs during the logarithmic phase of growth.[4]

-

Monitoring: The fermentation progress is monitored by measuring pH, cell growth (optical density), and antibiotic activity using a suitable bioassay.

Data Presentation

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

|---|---|---|

| Glucose | 10.0 | 20.0 |

| Peptone | 5.0 | - |

| Yeast Extract | 5.0 | 5.0 |

| Soluble Starch | - | 20.0 |

| Casein Hydrolysate | - | 4.0 |

| K₂HPO₄ | 1.0 | 1.0 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 1.0 | 2.0 |

| pH (pre-sterilization) | 7.0 | 7.0 |

Table 2: Fermentation Process Parameters

| Parameter | Setpoint/Range |

|---|---|

| Temperature | 28°C |

| pH | Maintained at 6.5 - 7.5 |

| Agitation | 250 rpm |

| Aeration | 0.5 vvm |

| Fermentation Duration | 48 - 72 hours |

Extraction and Purification of SQ 26,180

A multi-step downstream processing workflow is required to isolate and purify the hydrophilic monobactam compound from the complex fermentation broth. The process is guided at each stage by a bioassay to track the active fractions.

Experimental Protocols

2.1. Bioassay for Tracking Activity

-

Indicator Organism: A β-lactam-hypersensitive mutant strain of Escherichia coli or Pseudomonas aeruginosa is used for an agar diffusion assay.

-

Method: The fermentation broth or fractions from purification steps are applied to paper discs placed on an agar plate seeded with the indicator organism. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.

2.2. Broth Harvesting and Clarification

-

The whole fermentation broth is harvested and clarified by centrifugation or filtration to remove bacterial cells and other solid materials. The active compound, SQ 26,180, is present in the cell-free supernatant.

2.3. Initial Capture and Concentration

-

The clarified supernatant is passed through a column containing a non-ionic polymeric adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD-4).

-

The column is washed with deionized water to remove salts and hydrophilic impurities.

-

The active compound is eluted from the resin with an aqueous solution of a polar organic solvent, such as 20-50% acetone (B3395972) or methanol.

2.4. Anion-Exchange Chromatography

-

The active eluate from the adsorbent resin step is concentrated and applied to an anion-exchange chromatography column (e.g., Dowex 1-X2, acetate (B1210297) form).

-

The column is washed with water, and the monobactam is eluted using a linear gradient of an electrolyte solution, such as sodium chloride or ammonium (B1175870) acetate (e.g., 0 to 1.0 M).

2.5. Gel Filtration Chromatography

-

Fractions containing the highest activity are pooled, concentrated, and further purified by gel filtration chromatography (e.g., using Sephadex G-10 or G-25 resin).

-

This step serves to desalt the sample and separate the monobactam from other small molecules of similar charge.

2.6. Final Purification and Crystallization

-

The final purification is often achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified SQ 26,180 is obtained as a solid by lyophilization or crystallization from a suitable solvent system.

Data Presentation

Table 3: Physicochemical and Spectroscopic Properties of SQ 26,180

| Property | Description |

|---|---|

| Appearance | White amorphous powder |

| Molecular Formula | C₆H₁₀N₂O₅S |

| Molecular Weight | 222.22 |

| Solubility | Soluble in water; insoluble in most organic solvents |

| UV Spectrum (H₂O) | End absorption only |

| IR Spectrum (KBr, cm⁻¹) | 1765 (characteristic of β-lactam C=O stretch) |

| ¹H-NMR (D₂O, δ ppm) | Signals consistent with the (S)-3-amino-3-carboxyamidomonobactamic acid structure |

| Bioactivity | Weak antibacterial activity against standard Gram-negative and Gram-positive bacteria, but potent against β-lactam-hypersensitive mutants.[2] |

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram provides a visual representation of the entire process, from fermentation to the isolation of the pure monobactam compound.

Caption: Experimental workflow for the isolation of SQ 26,180.

Biosynthetic Precursor Pathway

Studies have shown that the carbon atoms of the monobactam β-lactam ring are derived directly from a common amino acid, highlighting an efficient biosynthetic pathway.[4]

Caption: Biosynthetic origin of the monobactam core from L-Serine.

References

- 1. This compound | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SQ 26,180, a novel monobactam. I Taxonomy, fermentation and biological properties. | Semantic Scholar [semanticscholar.org]

- 4. Biosynthesis of monobactam compounds: origin of the carbon atoms in the beta-lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Aztreonam's Binding Affinity for Penicillin-Binding Protein 3 (PBP3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the monobactam antibiotic aztreonam (B1666516) and its primary target, penicillin-binding protein 3 (PBP3). This compound exhibits a high and specific binding affinity for PBP3 in a wide range of aerobic Gram-negative bacteria, a characteristic that underpins its clinical efficacy.[1][2] This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound-PBP3 Binding

The binding affinity of this compound for PBP3 has been quantified using various parameters, including the 50% inhibitory concentration (IC50), second-order acylation rate constants (k2/K), and concentrations required for complete binding. While specific dissociation constants (Kd) and inhibition constants (Ki) are less frequently reported in publicly available literature, the existing data consistently demonstrate a potent interaction.

| Bacterium | PBP | Method | Value | Reference |

| Escherichia coli | PBP3 | PBP Binding Competition Assay | Complete binding at 0.1 µg/mL | [3][4] |

| Pseudomonas aeruginosa | PBP3 | PBP Binding Competition Assay | Complete binding at 0.1 µg/mL | [3][4] |

| Proteus vulgaris | PBP3 | PBP Binding Competition Assay | Complete binding at 0.1 µg/mL | [3][4] |

| Enterobacter cloacae | PBP3 | PBP Binding Competition Assay | Complete binding at 0.1 µg/mL | [3][4] |

| Klebsiella pneumoniae | PBP3 | PBP Binding Competition Assay | Complete binding at 0.1 µg/mL | [3][4] |

| Escherichia coli DC2 | PBP3 | Fluorescent Competition Assay | IC50: Selective for PBP3 | [5] |

| Streptococcus pneumoniae | PBP3 | Bocillin-FL Titration | Selective inhibition | [6] |

| Pseudomonas aeruginosa | PBP3 | Fluorescence Anisotropy | Measures acylation rate constants | [7] |

| Acinetobacter baumannii | PBP3 | Fluorescence Anisotropy | Measures acylation rate constants | [7] |

| E. coli MG1655 (YRIK insert in PBP3) | PBP3 | Broth Microdilution | MIC of this compound: 2 µg/mL | [8] |

| E. coli MG1655 (YRIN insert in PBP3) | PBP3 | Broth Microdilution | MIC of this compound: 2 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to PBP3.

Purification of Recombinant PBP3

For in vitro binding assays, a purified and soluble form of PBP3 is essential. The following protocol is a synthesis of established methods for the expression and purification of recombinant PBP3 from E. coli.[9][10][11]

a. Gene Cloning and Expression Vector Construction:

-

Amplify the gene encoding the soluble portion of PBP3 (ftsI), excluding the N-terminal transmembrane domain, from the target bacterium's genomic DNA using PCR.

-

Clone the amplified ftsI fragment into an appropriate expression vector (e.g., pET series) containing a purification tag, such as a polyhistidine (His)-tag.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

c. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged PBP3 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a homogenous sample.

-

Assess the purity of the final protein sample by SDS-PAGE.

Competitive Binding Assay with Bocillin™ FL

This assay is a common method to determine the relative affinity of an unlabeled compound (this compound) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative, Bocillin™ FL.[12][13][14][15]

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in a lysis buffer and disrupt them by sonication or French press.

-

Remove unbroken cells by low-speed centrifugation.

-

Pellet the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

b. Competition Assay:

-

Incubate the bacterial membrane preparation (containing PBPs) with varying concentrations of this compound for a specific time at a defined temperature (e.g., 30 minutes at 30°C).

-

Add a fixed, subsaturating concentration of Bocillin™ FL to the reaction mixture and incubate for another set period (e.g., 10 minutes at 30°C).

-

Stop the labeling reaction by adding a sample buffer containing SDS and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of the PBP3 band at each this compound concentration.

-

Plot the percentage of Bocillin™ FL binding inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface).[16][17][18]

a. Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize purified PBP3 onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters on the surface with ethanolamine.

b. Analyte Binding and Kinetic Analysis:

-

Inject a series of concentrations of this compound (analyte) in a suitable running buffer over the PBP3-immobilized surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of this compound binding to the immobilized PBP3.

-

After each injection, regenerate the sensor surface using a low pH buffer to remove the bound this compound.

-

Fit the resulting sensorgrams (plots of response units versus time) to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

a. Sample Preparation:

-

Prepare a solution of purified PBP3 in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer and load it into the injection syringe. It is crucial that the buffer composition for both the protein and the ligand is identical to avoid heat of dilution effects.

b. Titration and Data Analysis:

-

Perform a series of small, sequential injections of the this compound solution into the PBP3 solution in the sample cell while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to PBP3.

-